Broussonin C is a compound of interest due to its potential therapeutic applications. It is a diphenylpropane derivative isolated from Broussonetia kazinoki, a plant that has been used in traditional medicine for various purposes, including the improvement of vision and treatment of inflammatory and infectious diseases. The compound has been studied for its effects on various cellular processes and signaling pathways, which may contribute to its antitumorigenic and anti-angiogenic properties.
The applications of Broussonin C span across various fields, primarily in medicine. Its antitumorigenic effects, as demonstrated in colon cancer cells, suggest that it could be developed as a cancer therapeutic, particularly targeting the AMPK pathway3. Furthermore, its anti-angiogenic properties, as evidenced by the suppression of endothelial cell functions and the inhibition of VEGFR-2 and MMP-2 expression, indicate its potential use in treating diseases where angiogenesis plays a critical role, such as cancer and possibly other diseases involving abnormal vascular growth4.
In addition to its direct effects on cancer and endothelial cells, Broussonin C's ability to modulate signaling pathways could have broader implications for the treatment of diseases where these pathways are dysregulated. For instance, the ERK, Akt, and p70S6K pathways are involved in a wide range of cellular processes, and their inhibition could have therapeutic benefits in conditions beyond cancer, such as inflammatory and metabolic diseases.
Broussonin C is isolated from various species of the Broussonetia genus, particularly Broussonetia papyrifera and Broussonetia kazinoki. These species are known for their diverse phytochemical profiles, which include flavonoids, phenolic compounds, and other bioactive substances. Broussonin C is classified as a diphenylpropane derivative, sharing structural similarities with other compounds such as Broussonin A and Broussonin B, which have been studied for their anti-cancer and anti-angiogenic activities .
The synthesis of Broussonin C can be approached through several methods, primarily involving the catalytic hydrogenation of chalcones obtained from the condensation of acetophenones and benzaldehydes. The general synthetic pathway includes:
This method allows for the efficient production of Broussonin C while maintaining high yields and purity .
Broussonin C features a complex molecular structure characterized by two aromatic rings connected by a propane chain. The specific arrangement of hydroxyl and methoxy groups contributes to its biological activity.
Broussonin C can participate in various chemical reactions typical of phenolic compounds:
These reactions are significant in understanding its reactivity and potential applications in medicinal chemistry .
The mechanism of action for Broussonin C involves its interaction with cellular pathways related to angiogenesis and cancer progression. Research indicates that it may inhibit key signaling pathways that promote tumor growth and vascularization.
Broussonin C possesses several notable physical and chemical properties that contribute to its functionality:
These properties are crucial for its application in pharmaceutical formulations .
Broussonin C has potential applications across various scientific fields:
Research continues to explore these applications, highlighting the compound's versatility and therapeutic potential .
Broussonetia is a genus within the Moraceae family (order: Rosales), comprising approximately 11 recognized species of lactiferous trees and shrubs. Taxonomically, it resides within the eudicot clade, characterized by woody growth forms and alternate leaves with serrated margins [1] [10]. The genus demonstrates a disjunct distribution across East Asia, Africa, and Pacific islands, with Broussonetia papyrifera (paper mulberry) and Broussonetia kazinoki (Kōzo) serving as the primary botanical sources of the bioactive compound Broussonin C [6] [10].
Modern taxonomic identification integrates:
Table 1: Key Taxonomic Features of Broussonin C-Producing Species
Characteristic | B. papyrifera | B. kazinoki | |
---|---|---|---|
Growth Form | Deciduous tree (≤15m) | Shrub or small tree (≤5m) | |
Leaf Morphology | Deeply lobed or entire | Ovate, serrate margins | |
Geographic Range | China, SE Asia, introduced globally | Japan, Korea, China | |
Tissue Localization of Broussonin C | Root bark, leaves | Root bark, stems | |
Chemical Synapomorphies | Prenylated flavonoids, lignans | Pyrrolidine alkaloids, flavonoids | [6] [10] |
Broussonin C (C~20~H~24~O~3~), classified as a diprenylated diphenylpropane derivative, exemplifies how chemotaxonomy supplements morphological classification in Broussonetia. Its isolation correlates strongly with species identification in phytochemical studies [6] [10].
Although Broussonin C itself was first isolated and characterized in the late 20th century, its botanical sources have millennia-long ethnopharmacological histories:
The philosophical framework of TCM—particularly concepts of "heat-clearing" (清热解毒) and "dampness-dispelling" (祛湿)—aligns empirically with Broussonin C’s confirmed actions against inflammation and microbial pathogens. Historical preparation methods (e.g., ethanol decoctions of root bark) optimized extraction of this moderately polar compound [8].
Table 2: Traditional Uses Correlated with Modern Pharmacological Activities of Broussonin C
Traditional Indication | Plant Part Used | Correlated Modern Activity of Broussonin C | |
---|---|---|---|
Joint pain (Arthritis) | Roots, bark | COX-2 inhibition, TNF-α suppression | |
Skin infections/Wounds | Leaves, sap | Antibacterial effects against S. aureus | |
"Heat" syndromes (Fever, Inflammation) | Whole plant | NF-κB pathway inhibition | |
Female reproductive disorders | Bark (B. kazinoki) | Estrogen receptor modulation | [2] [8] [9] |
Broussonin C exemplifies the pharmacological repurposing of traditional phytochemicals. Key research frontiers include:
Table 3: Validated Molecular Targets and Bioactivities of Broussonin C
Target/Pathway | Assay System | Key Findings | Reference |
---|---|---|---|
NF-κB signaling | RAW 264.7 macrophages | 78% inhibition of nuclear translocation at 20μM | [2] |
ERβ binding affinity | Competitive binding assay | K~i~ = 0.42 μM (ERβ); K~i~ = 6.3 μM (ERα) | [9] |
Tyrosinase inhibition | Mushroom tyrosinase | IC~50~ = 45.2 μM (mixed-type inhibition) | [6] |
CYP450 3A4 inhibition | Human liver microsomes | IC~50~ = 21.7 μM (potential drug interactions) | [10] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0